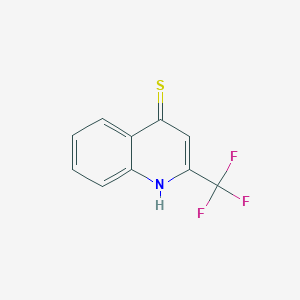

2-(Trifluoromethyl)quinoline-4-thiol

説明

Significance of Fluoroalkylated Heterocycles in Advanced Organic Synthesis

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, into heterocyclic systems is a well-established strategy for modulating the properties of organic molecules. nih.gov The high electronegativity and steric demand of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has led to the widespread use of fluoroalkylated heterocycles in the development of pharmaceuticals and agrochemicals. researchgate.net The presence of the CF3 group in the 2-position of the quinoline (B57606) ring is anticipated to profoundly impact its electronic properties and reactivity, making it a valuable building block in the synthesis of advanced materials and biologically active compounds.

The Quinoline Scaffold as a Privileged Structure in Academic Investigations

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. biointerfaceresearch.com This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities. biointerfaceresearch.comnih.govbenthamscience.comresearchgate.net Quinoline derivatives have been extensively studied and have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents, among others. biointerfaceresearch.com The inherent structural features of the quinoline nucleus allow for versatile functionalization at various positions, enabling the fine-tuning of its biological and physical properties.

Research Impetus for 2-(Trifluoromethyl)quinoline-4-thiol Derivatives

The specific impetus for research into this compound and its derivatives stems from the synergistic combination of the properties of its constituent parts. The trifluoromethyl group at the 2-position can enhance the biological efficacy and metabolic stability of the quinoline core. The thiol group at the 4-position introduces a reactive handle for further chemical modifications and can also participate in coordination with metal ions or form disulfide bonds, opening avenues for applications in materials science and as potential therapeutic agents. The exploration of derivatives of this scaffold is driven by the desire to create novel compounds with tailored properties for specific applications, ranging from medicinal chemistry to materials science.

Overview of Research Areas and Methodological Approaches

Research concerning this compound and its analogs encompasses several key areas, including the development of efficient synthetic methodologies, the investigation of their chemical reactivity, and the evaluation of their potential applications.

Synthetic Approaches: The synthesis of quinoline-4-thiols can be challenging. One promising and recent approach involves a copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles. nih.govacs.org This method offers a direct route to polysubstituted quinoline-4-thiols. Traditional methods for introducing a thiol group at the 4-position of a quinoline ring often involve the conversion of a 4-chloroquinoline (B167314) derivative with a sulfur nucleophile. mdpi.com

Table 1: Potential Synthetic Methodologies for this compound

| Method | Description | Potential Applicability |

| Copper-Catalyzed Multicomponent Reaction | A cascade cyclization involving diaryliodonium salts, alkynyl sulfides, and nitriles to directly form the quinoline-4-thiol (B7853698) core. | Potentially applicable for a direct synthesis, though the specific substrates for the target molecule would need to be developed. |

| Nucleophilic Substitution | Reaction of 4-chloro-2-(trifluoromethyl)quinoline (B157264) with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793). | A plausible and more traditional route, dependent on the availability of the chlorinated precursor. |

| Conversion from Carboxylic Acid | Synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid followed by its conversion to the corresponding thiol. | This multi-step approach could offer a viable pathway, with established methods for converting carboxylic acids to thiols. nih.govresearchgate.net |

Research Focus: The primary areas of investigation for compounds related to this compound include:

Medicinal Chemistry: Exploring the potential of its derivatives as anticancer, antimicrobial, or anti-inflammatory agents, leveraging the known biological activities of both the quinoline scaffold and trifluoromethylated compounds.

Materials Science: Investigating the use of these compounds as ligands for metal complexes, components of functional polymers, or as building blocks for organic electronic materials. The thiol group provides a key point of attachment for surface modification or polymerization.

Catalysis: The quinoline-thiol moiety could potentially act as a ligand for transition metal catalysts, influencing their catalytic activity and selectivity in various organic transformations.

The study of this compound is a testament to the ongoing efforts in chemical research to design and synthesize novel molecules with tailored properties. While direct and extensive research on this specific compound is still emerging, the foundational knowledge of its constituent parts provides a strong rationale for its continued investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANLPKWPLHCORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trifluoromethyl Quinoline 4 Thiol and Analogues

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (-CF3) group onto the quinoline (B57606) scaffold is a critical step in the synthesis of the target compound. The strong electron-withdrawing nature of the -CF3 group can significantly influence the reactivity of the molecule, making the timing and method of its introduction a key consideration. Several strategies have been developed for the incorporation of this fluorine-containing moiety.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation reagents are powerful tools for the direct introduction of a -CF3 group onto aromatic and heteroaromatic rings. These reagents, often hypervalent iodine compounds, act as a source of an electrophilic "CF3+" equivalent. ethz.chresearchgate.net Reagents such as Togni's and Umemoto's reagents are prominent examples used for this purpose. researchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a C-H bond on the quinoline ring is replaced by a C-CF3 bond. The regioselectivity of this reaction is influenced by the electronic properties of the quinoline substrate.

Radical-Mediated Trifluoromethylation Protocols

Radical trifluoromethylation offers an alternative pathway for C-CF3 bond formation. princeton.edu This method involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the quinoline precursor. princeton.edu A common source for the •CF3 radical is trifluoroiodomethane (CF3I) in the presence of a radical initiator, such as triethylborane (B153662) or under photolytic conditions. wikipedia.org Radical reactions can be particularly effective for the functionalization of heterocycles and can sometimes offer different regioselectivity compared to electrophilic methods.

A visible-light-induced radical cyclization has been reported for the synthesis of 2-trifluoromethyl quinolines from trifluoroacetimidoyl chlorides and alkynes, showcasing a modern approach to incorporating the trifluoromethyl group during the formation of the quinoline ring itself.

Metal-Catalyzed Methods for C-CF3 Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of trifluoromethylated arenes and heteroarenes. rsc.org These reactions typically involve the coupling of a quinoline derivative, often bearing a halide or other leaving group, with a trifluoromethyl source in the presence of a metal catalyst, such as copper or palladium. rsc.org For instance, copper-catalyzed trifluoromethylation of aryl iodides is a well-established method. rsc.org Additionally, rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF3-ynones provides a direct route to 2-trifluoromethylquinolines. rsc.org More recently, a novel nickel-catalyzed synthesis of (trifluoromethyl)quinolines has been developed, involving the insertion of an alkyne into an aromatic C–S bond. thieme.de

Construction of the Quinoline Core

The formation of the bicyclic quinoline system is a fundamental aspect of the synthesis. Several classic named reactions are employed for this purpose, with modifications to accommodate the presence of or to introduce a trifluoromethyl group.

Friedländer Annulation and its Variants for Quinolines

The Friedländer annulation is a widely used and straightforward method for synthesizing quinolines. wikipedia.orgorganic-chemistry.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org To synthesize 2-(trifluoromethyl)quinoline (B1226531) derivatives via this method, a trifluoromethylated precursor is required. For example, the condensation of a 2-aminoaryl ketone with a β-ketoester bearing a trifluoromethyl group can lead to the formation of the desired quinoline core. The reaction is typically catalyzed by acids or bases. wikipedia.org A proposed pathway for the synthesis of 4-trifluoromethyl quinolines via a Friedländer annulation has been described, highlighting the utility of this reaction with fluorinated building blocks. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Aminoaryl aldehyde/ketone | Carbonyl compound with α-methylene group | Acid or Base | Substituted Quinoline |

| 2-Aminoacetophenone | Ethyl trifluoroacetoacetate | Base | 2-(Trifluoromethyl)quinolin-4-ol |

Skraup-Type Reactions with Trifluoromethyl Sources

The Skraup synthesis is another classic method for quinoline formation, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.comiipseries.org A variation of this, the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted for the preparation of trifluoromethylated quinolines. researchgate.net This can be achieved by using α,β-unsaturated trifluoromethyl ketones in a condensation reaction with anilines. researchgate.net This approach allows for the incorporation of the trifluoromethyl group at the 2-position of the quinoline ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Aniline | Glycerol, H2SO4, Oxidizing agent | Heating | Quinoline |

| Substituted Aniline | α,β-Unsaturated trifluoromethyl ketone | Acid | 2-(Trifluoromethyl)quinoline |

Introduction of the Thiol Group

The final key step in the synthesis of 2-(trifluoromethyl)quinoline-4-thiol is the introduction of the thiol group at the 4-position. A common and effective strategy involves the conversion of a precursor, typically a 4-chloroquinoline (B167314) or a quinolin-4-one.

A plausible synthetic route would first involve the synthesis of 2-(trifluoromethyl)quinolin-4-one. This can be achieved through a cyclization reaction, such as a variant of the Conrad-Limpach synthesis, using a trifluoromethylated starting material. Once the 2-(trifluoromethyl)quinolin-4-one is obtained, it can be converted to the corresponding thione, 2-(trifluoromethyl)quinoline-4(1H)-thione. This transformation is commonly accomplished using a thionating agent, with Lawesson's reagent being a particularly effective and widely used option for converting carbonyls to thiocarbonyls. nih.govresearchgate.netorganic-chemistry.org

Alternatively, 2-(trifluoromethyl)quinolin-4-one can be converted to 4-chloro-2-(trifluoromethyl)quinoline (B157264). This intermediate can then undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085), to yield the target this compound. mdpi.com The thiol-thione tautomerism is an important consideration for the final product. mdpi.com

Multi-Component Reactions for Quinoline Ring Assembly

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools for constructing quinoline scaffolds. rsc.org

Several named reactions can be adapted for this purpose. The Povarov reaction, a type of aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. purdue.eduiipseries.orgsci-rad.com For the synthesis of trifluoromethylated analogues, trifluoromethyl-containing reactants can be employed. Similarly, the Doebner-von Miller reaction, which condenses anilines with α,β-unsaturated carbonyl compounds, is a classic method for quinoline synthesis that can be modified to produce 2-substituted derivatives. iipseries.orgnih.govwikipedia.org Condensation of anilines with α,β-unsaturated trifluoromethyl ketones has been shown to yield 2-(trifluoromethyl)quinolines. researchgate.net

A particularly relevant and advanced MCR is the copper-catalyzed three-component cascade cyclization. This method allows for the direct synthesis of quinoline-4-thiols from readily available starting materials like diaryliodonium salts, alkynyl sulfides, and nitriles. figshare.comresearchgate.netnih.gov This approach is notable for its broad substrate scope and high regioselectivity, offering a powerful and direct route to the target scaffold in a single pot. researchgate.net

| Reaction Name | Typical Reactants | Key Features | Relevance to Target Compound |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Forms tetrahydroquinoline precursor; [4+2] cycloaddition. sci-rad.com | Adaptable with CF3-containing building blocks. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Classic method; often acid-catalyzed. wikipedia.org | Can use CF3-α,β-unsaturated ketones to install the 2-CF3 group. researchgate.net |

| Copper-Catalyzed Cascade | Diaryliodonium Salt, Alkynyl Sulfide (B99878), Nitrile | Directly forms the quinoline-4-thiol (B7853698) scaffold. researchgate.net | Highly convergent and advanced strategy for synthesizing analogues. |

Cycloaddition and Annulation Strategies (e.g., [3+2] cyclizations)

Cycloaddition and annulation reactions are fundamental strategies for constructing cyclic systems, including the pyridine (B92270) ring of the quinoline core. These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner.

One innovative approach is the rhodium-catalyzed regioselective redox-neutral [3+3] cycloaddition of anilines with CF3-ynones. rsc.org This strategy utilizes a traceless directing group to achieve high yields of various substituted 2-(trifluoromethyl)quinoline compounds. Another modern technique involves a visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes, which provides an alternative pathway to the 2-(trifluoromethyl)quinoline core. researchgate.net

While [4+2] cycloadditions like the Povarov reaction are common, other modes such as [2+3] and formal [3+2+1] cycloadditions have also been developed. A copper-catalyzed Huisgen [2+3] cycloaddition between sulfonyl azides and terminal alkynes bearing a trifluoroacetimidoyl group has been reported to yield 2-(trifluoromethyl)quinolines. thieme-connect.com Furthermore, a highly efficient molecular iodine-mediated formal [3+2+1] cycloaddition allows for the direct synthesis of substituted quinolines from simple starting materials like methyl ketones, arylamines, and styrenes. organic-chemistry.orgresearchgate.net

| Strategy | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| [3+3] Annulation | Anilines, CF3-ynones | Rhodium catalyst | rsc.org |

| Radical Cyclization | Trifluoroacetimidoyl chlorides, Alkynes | Visible light | researchgate.net |

| [2+3] Cycloaddition | Sulfonyl azides, Trifluoromethyl-alkynes | Copper catalyst | thieme-connect.com |

| Formal [3+2+1] Cycloaddition | Methyl ketones, Anilines, Styrenes | Molecular Iodine (I2) | organic-chemistry.org |

Introduction of the Thiol Moiety at the 4-Position

Once the 2-(trifluoromethyl)quinoline scaffold is assembled, or by using a precursor designed for this purpose, the thiol group must be installed at the C4 position. This can be accomplished through several key transformations.

Thiolation Reactions of Hydroxyquinoline Precursors

A common strategy for introducing a thiol group is the conversion of a hydroxyl group. The precursor, 4-hydroxy-2-(trifluoromethyl)quinoline (which exists in tautomeric equilibrium with the quinolin-4-one form), can be synthesized via methods like the Conrad-Limpach reaction. mdpi.com This hydroxyquinoline can then be subjected to thiolation.

This transformation is typically achieved using sulfurating agents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. These reagents are effective for converting carbonyl groups (including the amide carbonyl in quinolinones) and hydroxyl groups into their thio-analogs. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one's thio-analogue (a quinolinethione) with thiourea (B124793) has been described as a method to install a sulfanyl (B85325) group, demonstrating the utility of thionation chemistry in this ring system. mdpi.com

Nucleophilic Substitution Approaches for Thiol Installation

Nucleophilic aromatic substitution (SₙAr) is a highly effective and widely used method for functionalizing the 4-position of the quinoline ring. nih.gov The presence of the ring nitrogen atom and the strongly electron-withdrawing trifluoromethyl group at the C2 position makes the C4 position particularly electrophilic and thus highly activated for SₙAr reactions. nih.gov

The typical precursor for this approach is 4-chloro-2-(trifluoromethyl)quinoline. This halo-quinoline can react with various sulfur nucleophiles to install the thiol group. Common reagents include sodium hydrosulfide (NaSH) for direct introduction of the -SH group, or protected thiol equivalents like thiourea followed by hydrolysis. mdpi.com The reaction of 4-chloroquinolines with thiols (e.g., thiophenol) or alkanethiols in the presence of a base is a well-established method for forming 4-thioether linkages, which can be precursors to the thiol. mdpi.comnih.govresearchgate.net The reaction proceeds smoothly, often under mild conditions, due to the electronic activation of the quinoline core. nih.gov

Retrosynthetic Analysis for Selective Thiolation

A retrosynthetic analysis of this compound reveals two primary pathways for its construction, guiding the synthetic strategy.

Pathway A (Functional Group Interconversion): The most direct disconnection is of the C4-S bond. This leads back to a 4-halo-2-(trifluoromethyl)quinoline (e.g., where X = Cl) and a sulfur nucleophile source ("HS⁻"). The 4-haloquinoline precursor is, in turn, derived from the corresponding 4-hydroxyquinoline. This pathway prioritizes the formation of the core heterocyclic structure first, followed by late-stage functionalization at the C4 position. researchgate.net

Pathway B (Ring Construction Strategy): A more convergent approach involves disconnecting the pyridine ring of the quinoline system. Using the logic of the Friedländer synthesis, the quinoline ring can be disconnected into an ortho-aminoaryl ketone (2-amino-trifluoroacetylbenzene) and a compound with an α-methylene ketone. wikipedia.orgjk-sci.comorganicreactions.org Alternatively, a Doebner-von Miller type disconnection leads back to an aniline and a trifluoromethyl-containing α,β-unsaturated carbonyl compound. wikipedia.orgacs.org In this strategy, the precursors must be chosen carefully to allow for the eventual installation or presence of the thiol group at the 4-position.

Advanced Synthetic Innovations

A prime example is the copper-catalyzed three-component cascade cyclization that directly assembles quinoline-4-thiol derivatives from diaryliodonium salts, alkynyl sulfides, and nitriles. figshare.comresearchgate.net This method is a significant advancement as it constructs the entire functionalized quinoline core in a single step, bypassing the need for pre-functionalized precursors or separate steps for ring formation and thiolation.

Other innovations focus on the construction of the core 2-(trifluoromethyl)quinoline scaffold under novel conditions. The use of rhodium catalysis for [3+3] annulations and the application of photoredox catalysis for radical-based cyclizations represent the cutting edge of heterocyclic synthesis. rsc.orgresearchgate.net These methods provide access to the quinoline core with high efficiency and under mild conditions, which can then be carried forward for selective thiolation at the 4-position using established nucleophilic substitution methods.

Nickel-Catalyzed Insertion-Desulfidation Sequences

A novel and efficient approach to the synthesis of (trifluoromethyl)quinolines involves a nickel-catalyzed insertion of an alkyne into a carbon-sulfur (C–S) bond, followed by a desulfidation step. thieme.de This methodology provides a unique intermolecular cycloaddition pathway for the construction of the quinoline core. thieme.de

Researchers Takuya Kurahashi and Seijiro Matsubara from Kyoto University have developed a method that utilizes 2-trifluoromethyl-1,3-benzothiazole as a key starting material. thieme.de In this process, a nickel catalyst facilitates the insertion of an alkyne into the C–S bond of the benzothiazole, leading to the formation of a thianickelacycle intermediate. This intermediate subsequently undergoes thermal desulfidation to yield the desired quinoline structure. thieme.de

The general reaction scheme can be depicted as the reaction of a 2-(trifluoromethyl)benzothiazole (B81361) with an alkyne in the presence of a nickel catalyst. This reaction proceeds through a cycloaddition mechanism involving desulfurization. thieme.de

A variety of substituted alkynes can be employed in this reaction, leading to a range of substituted trifluoromethyl-quinolines. The reaction conditions and yields for the synthesis of several 2-(trifluoromethyl)quinoline derivatives using this nickel-catalyzed methodology are summarized in the table below.

Table 1: Nickel-Catalyzed Synthesis of 2-(Trifluoromethyl)quinoline Analogues

| Entry | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Diphenylacetylene | 2-(Trifluoromethyl)-3,4-diphenylquinoline | 85 |

| 2 | 1-Phenyl-1-propyne | 2-(Trifluoromethyl)-4-methyl-3-phenylquinoline | 76 |

| 3 | 4-Octyne | 2-(Trifluoromethyl)-3,4-dipropylquinoline | 68 |

This synthetic route is significant as it offers a new way to construct the quinoline scaffold through an intermolecular cycloaddition involving a desulfurization process. thieme.de

Green Chemistry and Nanocatalytic Approaches

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like quinolines. The focus is on developing environmentally benign methods that minimize waste, reduce the use of hazardous solvents, and employ reusable catalysts. bohrium.comnih.gov Nanocatalysis has emerged as a powerful tool in achieving these goals, offering high catalytic activity and selectivity under mild reaction conditions. acs.orgtaylorfrancis.com

While a specific nanocatalytic method for the direct synthesis of this compound has not been extensively reported, various nanocatalysts have been successfully applied to the synthesis of the broader quinoline scaffold. nih.gov These methods often involve one-pot multicomponent reactions, which are highly efficient and atom-economical. taylorfrancis.com

Several types of nanocatalysts have been explored for quinoline synthesis, including:

Metal-based Nanoparticles: These catalysts, often based on copper, gold, or palladium, have shown high efficacy in promoting the cyclization reactions that form the quinoline ring. acs.org

Magnetic Nanoparticles: The use of magnetic nanoparticles as catalyst supports allows for easy recovery and reuse of the catalyst, a key principle of green chemistry. nih.gov

Metal-Organic Frameworks (MOFs): MOFs provide a high surface area and tunable porosity, making them effective catalysts for various organic transformations, including quinoline synthesis. nih.gov

The application of these nanocatalysts often allows for the use of greener solvents, such as water or ethanol, or even solvent-free conditions, further enhancing the environmental friendliness of the synthetic process. bohrium.comnih.gov The table below summarizes various nanocatalytic systems used for the synthesis of quinoline derivatives, highlighting the green chemistry principles they embody.

Table 2: Examples of Nanocatalytic Systems for Quinoline Synthesis

| Catalyst | Reaction Type | Green Aspects | Representative Yields (%) |

|---|---|---|---|

| IRMOF-3/PSTA/Cu | One-pot multicomponent reaction | Recyclable catalyst, mild conditions | 85-96 nih.gov |

| KF/clinoptinolite NPs | Multicomponent reaction | Use of aqueous media | High yields taylorfrancis.com |

| Fe3O4@SiO2-SO3H | Friedlander annulation | Solvent-free, reusable catalyst | 85-96 nih.gov |

These green and nanocatalytic approaches represent the forefront of synthetic methodology for quinoline derivatives. acs.org Although direct application to this compound is a future prospect, the established success of these methods for related structures indicates a promising direction for the development of sustainable synthetic routes to this specific compound. bohrium.com

Chemical Reactivity and Functionalization of 2 Trifluoromethyl Quinoline 4 Thiol Derivatives

Reactivity of the Thiol Functional Group

The thiol (-SH) group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation, and it can actively participate in the formation of coordination complexes.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thiol group of 2-(trifluoromethyl)quinoline-4-thiol can be readily oxidized to form the corresponding sulfoxides and sulfones. The selective oxidation to either sulfoxide (B87167) or sulfone can be achieved by carefully selecting the oxidizing agent and controlling the reaction conditions.

For the selective conversion of sulfides to sulfoxides, a variety of reagents can be employed under mild conditions. Hydrogen peroxide is a common and environmentally benign oxidant, often used in the presence of a catalyst such as Sc(OTf)₃ or FeCl₃. organic-chemistry.org Another effective system involves the use of an ion-supported hypervalent iodine reagent, which allows for the selective oxidation of both aliphatic and aromatic sulfides to sulfoxides in excellent yields at room temperature, without over-oxidation. organic-chemistry.org

Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or by adjusting the stoichiometry of the oxidant. For instance, trifluoroacetophenone can act as an organocatalyst for the oxidation of sulfides to sulfones using hydrogen peroxide, with the selectivity being dependent on the reaction conditions. organic-chemistry.org Permanganate supported on active manganese dioxide is another powerful oxidizing system for this transformation. organic-chemistry.org An analogous compound, 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine, has been successfully oxidized to the corresponding sulfonylpyridine using chromium trioxide (CrO₃) in concentrated sulfuric acid. rsc.org

Below is a table summarizing common oxidizing agents for the conversion of thiols/sulfides to sulfoxides and sulfones:

| Transformation | Oxidizing Agent(s) | Catalyst/Conditions | Reference(s) |

| Thiol/Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Sc(OTf)₃ or FeCl₃ | organic-chemistry.org |

| Thiol/Sulfide to Sulfoxide | Ion-supported Hypervalent Iodine | Room Temperature | organic-chemistry.org |

| Thiol/Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) | Trifluoroacetophenone | organic-chemistry.org |

| Thiol/Sulfide to Sulfone | Supported Permanganate (MnO₄⁻) | Active Manganese Dioxide | organic-chemistry.org |

| Thiol/Sulfide to Sulfone | Chromium Trioxide (CrO₃) | Concentrated Sulfuric Acid | rsc.org |

Nucleophilic Reactivity and Substitution Pathways

The thiol group is inherently nucleophilic, and this character is enhanced upon deprotonation to the thiolate anion. The thiolate of this compound can readily participate in nucleophilic substitution reactions with a variety of electrophiles.

A common reaction pathway is S-alkylation, where the thiolate displaces a leaving group from an alkyl halide to form a thioether. For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com This demonstrates the general reactivity of the 4-thio-substituted quinoline (B57606) system in nucleophilic substitution.

The nucleophilicity of thiols and thiolates makes them effective partners in S-N2 reactions, even with secondary alkyl halides, where competing elimination reactions are less significant compared to reactions with alkoxides. alfa-chemistry.com The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to increase the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiolate anion.

Coordination Chemistry and Ligand Formation

The thiol group, in conjunction with the nitrogen atom of the quinoline ring, provides a potential bidentate chelation site for metal ions. Thiolates are classified as soft Lewis bases and therefore tend to form stable complexes with soft Lewis acidic metal centers. wikipedia.org

Quinoline-2-thiol and its derivatives are known to form complexes with various transition metals, including mercury, silver, and copper. researchgate.net The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to the formation of diverse coordination polymers and discrete complexes. xmu.edu.cn For instance, silver(I)-thiolate coordination polymers often exhibit structures where the sulfur atom acts as a bridging ligand between silver centers. xmu.edu.cn

The formation of metal complexes with this compound is anticipated, with the specific coordination mode depending on the metal ion, the reaction conditions, and the presence of other ligands. The electronic effects of the trifluoromethyl group may also influence the stability and properties of the resulting metal complexes.

Reactivity of the Quinoline Heterocyclic System

The quinoline ring system is an aromatic heterocycle with distinct reactivity patterns in both electrophilic and nucleophilic reactions. The presence of the electron-withdrawing trifluoromethyl group at the 2-position significantly deactivates the pyridine (B92270) ring towards electrophilic attack and activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the more electron-rich benzene (B151609) ring, at positions 5 and 8. iust.ac.iruop.edu.pk This is because the intermediates formed by attack at these positions are more stable.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic attack. latech.edu However, its deactivating effect is more pronounced on the pyridine ring where it is located. Therefore, electrophilic substitution on this compound is expected to occur predominantly on the benzene ring.

Nitration of quinoline with fuming nitric and sulfuric acids typically yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid gives a mixture of the 5- and 8-sulfonic acids. uop.edu.pk For 2-(trichloromethyl)quinoline, nitration also leads to a mixture of 5-, 6-, and 8-nitro isomers, with the relative ratios depending on the reaction conditions. nih.gov Halogenation of quinoline derivatives has also been shown to occur selectively at the C5 position under certain metal-free conditions. rsc.org Given these precedents, electrophilic attack on this compound is most likely to occur at the C5 and C8 positions.

Nucleophilic Addition and Substitution Processes

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com The presence of the electron-withdrawing trifluoromethyl group at the 2-position further enhances the electrophilicity of this ring.

Nucleophilic aromatic substitution (SNA) is a common reaction for quinolines bearing a good leaving group at the 2- or 4-position. For example, 4-chloroquinolines readily undergo substitution with various nucleophiles. mdpi.com In the case of this compound, the thiol group itself is not a typical leaving group in SNA reactions. However, it is possible that under certain conditions, the thiol could be converted in situ to a better leaving group, or that nucleophilic attack could occur at the 2-position, potentially leading to displacement of the trifluoromethyl group or other transformations.

Furthermore, strong nucleophiles such as organolithium reagents can add to the C2 position of the quinoline ring. For instance, quinoline reacts with n-butyllithium to yield 2-n-butylquinoline. uop.edu.pk The presence of the trifluoromethyl group at C2 would likely influence the regioselectivity and feasibility of such addition reactions.

Hydrogenation and Reduction Transformations

The hydrogenation of quinolines typically results in the reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinolines. This transformation is of significant interest as the resulting tetrahydroquinoline core is a prevalent feature in many biologically active compounds. The reduction can be achieved through various catalytic systems, including transfer hydrogenation and catalytic hydrogenation using molecular hydrogen (H₂).

Catalytic transfer hydrogenation offers a convenient method for the reduction of the C=N bond in quinolines. Systems using a cobalt-amido cooperative catalyst and H₃N·BH₃ as a hydrogen source have been shown to efficiently convert quinolines to 1,2-dihydroquinolines at room temperature. researchgate.netnih.gov This partial reduction can be extended to full reduction to the tetrahydroquinoline by using two equivalents of the hydrogen donor. nih.gov DFT calculations on the reduction of quinoline by Hantzsch ester indicate a two-step uncatalyzed mechanism involving a 1,4-reduction to an enamine intermediate, which is subsequently reduced to tetrahydroquinoline. acs.org

Catalytic hydrogenation using molecular hydrogen is also a widely employed method. Gold nanoparticles supported on titanium dioxide (TiO₂) have been reported to catalyze the chemoselective hydrogenation of the heterocyclic ring in various functionalized quinolines under mild conditions (as low as 25°C and 2 MPa H₂). nih.govacs.org This system shows high regioselectivity, exclusively producing 1,2,3,4-tetrahydroquinolines, and tolerates a wide range of functional groups such as halogens, ketones, and olefins. nih.govacs.org Similarly, palladium catalysts supported on nitrogen-doped carbon have demonstrated high activity for the selective hydrogenation of quinolines to their tetrahydro derivatives at 50°C and 20 bar H₂. rsc.org

For this compound, the pyridine ring is activated towards reduction due to the strong electron-withdrawing nature of the trifluoromethyl group at the C-2 position. However, the thiol group at C-4 could potentially act as a catalyst poison for certain noble metal catalysts. The choice of catalyst and reaction conditions is therefore crucial to achieve selective hydrogenation of the pyridine ring while preserving the thiol functionality. A metal-free tandem approach for the reduction and subsequent N-trifluoroethylation of quinolines using trifluoroacetic acid and trimethylamine (B31210) borane (B79455) has also been developed, offering a pathway to N-functionalized tetrahydroquinolines. rsc.org

Table 1: Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Hydrogen Source | Product | Key Features |

|---|---|---|---|

| Cobalt-amido complex | H₃N·BH₃ | 1,2-Dihydroquinoline or 1,2,3,4-Tetrahydroquinoline | High selectivity; mild room temperature conditions. researchgate.netnih.gov |

| Supported Gold (Au/TiO₂) | H₂ | 1,2,3,4-Tetrahydroquinoline | High chemoselectivity; tolerates various functional groups; mild conditions. nih.govacs.org |

| Supported Palladium (Pd/CN) | H₂ | 1,2,3,4-Tetrahydroquinoline | High activity and stability under mild conditions. rsc.org |

| Thiourea (B124793) dioxide (organocatalyst) | Hantzsch ester | 1,2,3,4-Tetrahydroquinoline | Metal-free; cost-effective; mild conditions. |

Impact of the Trifluoromethyl Group on Molecular Reactivity

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This property has several consequences for the reactivity of the 2-(trifluoromethyl)quinoline (B1226531) ring system:

Reduced Basicity: The electron-withdrawing nature of the -CF₃ group significantly decreases the electron density on the quinoline ring, particularly on the heterocyclic nitrogen atom. This reduces the basicity of the nitrogen, making it less susceptible to protonation or reaction with electrophiles compared to non-substituted quinolines. nih.gov

Activation of Nucleophilic Substitution: The C-4 position, being para to the nitrogen and ortho to the -CF₃ group, becomes more electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution, facilitating the displacement of a leaving group at this position.

Increased Lipophilicity: The -CF₃ group substantially increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic properties. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, which often enhances the metabolic stability and half-life of drug candidates. researchgate.net

Steric Effects: The trifluoromethyl group is sterically demanding, with a size comparable to an isopropyl group. nih.gov This steric bulk at the C-2 position can hinder the approach of reactants to the adjacent nitrogen atom and the C-3 position, potentially influencing the regioselectivity of certain reactions.

The combination of these effects makes the 2-trifluoromethyl quinoline core a privileged scaffold in drug design. researchgate.net For instance, the electron-withdrawing effect can decrease the ability of the nitrogen atom to react with electrophiles, while simultaneously activating other positions on the ring for different transformations. nih.gov

Derivatization Strategies for Structure Diversification

The this compound scaffold offers two primary sites for derivatization: the thiol group and the quinoline ring itself. The thiol group, in particular, serves as a versatile handle for introducing a wide array of functional groups.

Reactions at the Thiol Group: The thiol (-SH) group is nucleophilic and can readily participate in various transformations, most notably S-alkylation and S-arylation, to form thioethers.

S-Alkylation/S-Arylation: The reaction of the thiol with various alkyl or aryl halides in the presence of a base is a straightforward method to generate a library of 4-(alkylthio)- or 4-(arylthio)-2-(trifluoromethyl)quinolines. For example, 4-chloro-8-methylquinoline-2(1H)-thione has been shown to react with ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com This strategy allows for the systematic modification of the substituent at the C-4 position to explore structure-activity relationships.

Functionalization of the Quinoline Ring: Beyond the thiol group, the quinoline ring can be further functionalized. The sulfide group at position 4 can act as a transformable handle for ipso-substitution or as a directing group to guide C-H functionalization at other positions on the ring, enabling the synthesis of diverse multifunctional quinoline derivatives. researchgate.netacs.org Reductive electrophilic C-H alkylation represents another strategy, where quinolines can be alkylated at the C-6 position using a heterogeneous iridium nanocatalyst. nih.gov

These derivatization strategies highlight the synthetic utility of this compound as a building block for creating diverse molecular architectures with potential applications in various fields of chemical research.

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Quinoline 4 Thiol

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis

The synthesis of the quinoline core is a foundational aspect of forming 2-(Trifluoromethyl)quinoline-4-thiol. Several classical methods, such as the Skraup, Doebner-von-Miller, and Friedländer syntheses, provide pathways to the quinoline scaffold, each with distinct mechanisms. researchgate.netnih.goviipseries.org

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael (1,4-) addition of the aniline to the acrolein. Subsequent electrophilic aromatic substitution, dehydration, and oxidation yield the quinoline ring. iipseries.orgresearchgate.net

Doebner-von-Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. The mechanism is believed to proceed through similar steps of conjugate addition and cyclization. dntb.gov.ua

Friedländer Annulation : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The mechanism is a direct condensation followed by cyclization and dehydration. iipseries.org

For trifluoromethylated quinolines specifically, modern synthetic routes often employ radical transformations. One plausible mechanism involves the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes, which has been validated through control experiments and DFT calculations. researchgate.net Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form an intermediate enone, which, upon reduction of the nitro group, undergoes intramolecular cyclization to yield the 2-CF3-quinoline structure. rsc.org

Table 1: Comparison of Key Quinoline Synthesis Mechanisms

| Synthesis Method | Key Reactants | Catalyst/Reagent | Mechanistic Steps |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | Dehydration, Michael Addition, Cyclization, Oxidation |

| Doebner-von-Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst | Conjugate Addition, Cyclization, Dehydration |

| Friedländer Annulation | 2-Aminoaryl Ketone/Aldehyde, Methylene Carbonyl | Acid or Base | Condensation, Cyclization, Dehydration |

| Radical Cyclization | Trifluoroacetimidoyl Chloride, Alkyne | Visible Light | Radical Generation, Cyclization, Aromatization |

Mechanistic Studies of Trifluoromethylation and Thiolation Reactions

The introduction of the trifluoromethyl (CF₃) and thiol (SH) groups onto the quinoline scaffold involves specific mechanistic pathways.

Trifluoromethylation: The CF₃ group significantly impacts a molecule's metabolic stability and bioavailability. ruhr-uni-bochum.de Direct trifluoromethylation reactions are therefore of great interest. One prominent mechanism is oxidative trifluoromethylation , which involves the reaction of a nucleophilic substrate with a nucleophilic trifluoromethylating reagent, such as (trifluoromethyl)trimethylsilane (B129416) (CF₃SiMe₃), in the presence of an oxidant. nih.gov Copper-catalyzed reactions using potassium (trifluoromethyl)trimethoxyborate have also been developed, where an in-situ-formed trifluoromethyl-copper complex is the key trifluoromethylating agent. ruhr-uni-bochum.de Visible-light-promoted reactions can proceed through a radical mechanism, where a photosensitizer facilitates the formation of a trifluoromethyl radical (•CF₃) from a suitable precursor like trifluoromethyl phenyl sulfone. rsc.org

Thiolation: The introduction of a thiol group at the C4 position of the quinoline ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen. The mechanism of thiol addition has been studied in related systems, such as the reaction of thiols with quinones or α,β-unsaturated ketones. nih.govacs.org These reactions can proceed through a nucleophilic conjugate addition, often involving a thiolate anion attacking the electrophilic carbon. In some cases, particularly with quinones, evidence points to a radical mechanism involving thiyl radicals (RS•) and semiquinone intermediates. nih.gov The reaction of N-arylpropynamides with trifluoromethanesulfanamide in the presence of a catalyst like BiCl₃ can afford trifluoromethylthiolated quinolin-2-ones via an electrophilic trifluoromethylthiolation followed by intramolecular cyclization. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways and Selectivity

Catalysts and reagents are crucial for controlling the regioselectivity of functionalization on the quinoline ring. mdpi.comrsc.org The nitrogen atom in the quinoline ring (or the oxygen in quinoline N-oxides) can act as a directing group, facilitating C-H functionalization at specific positions. nih.gov

Transition metal catalysis is a primary strategy for achieving site-selective C-H functionalization. nih.gov

Palladium (Pd) Catalysis : Often used for C-H arylation, Pd catalysts, in combination with ligands and oxidants, can direct functionalization to various positions. For example, Pd(OAc)₂ with specific ligands can achieve C2-selective arylation. nih.gov

Copper (Cu) Catalysis : Copper catalysts are versatile and have been used for amination, alkylation, and trifluoromethylation reactions, often on quinoline N-oxides. ruhr-uni-bochum.dersc.org The choice of copper salt and ligands can significantly influence the reaction outcome. rsc.org

Rhodium (Rh) and Ruthenium (Ru) Catalysis : These metals are particularly effective for directing C-8 functionalization of quinoline N-oxides through the formation of five-membered metallacycle intermediates. rsc.org

Gold (Au) Catalysis : Gold catalysts can promote C3-H functionalization of quinoline N-oxides with nucleophiles via a proposed C2-auration and subsequent concerted C3 nucleophilic addition mechanism. researchgate.net

The selectivity (e.g., C2 vs. C8 functionalization) is governed by a combination of electronic factors, the directing ability of the N-oxide group, and the specific mechanism of the metal catalyst used. mdpi.comnih.gov

Table 2: Catalyst Systems for Regioselective Quinoline Functionalization

| Metal Catalyst | Target Position | Substrate | Mechanistic Feature |

|---|---|---|---|

| Palladium (Pd) | C2, C3 | Quinoline, Pyridine (B92270) | C-H Activation, Directing Groups |

| Copper (Cu) | C2, C8 | Quinoline N-Oxide | Formation of Metallacycle |

| Rhodium (Rh) | C8 | Quinoline N-Oxide | Migratory Insertion |

| Ruthenium (Ru) | C8 | Quinoline N-Oxide | Deoxygenation Facilitation |

| Gold (Au) | C3 | Quinoline N-Oxide | C2-Auration, Nucleophilic Addition |

Intermediates and Transition States Characterization

Understanding reaction mechanisms requires the characterization of transient species like intermediates and transition states. While direct observation is often challenging, their existence is inferred through trapping experiments, kinetic studies, and computational modeling.

Radical Intermediates : In certain thiolation and trifluoromethylation reactions, the formation of radical species is key. For instance, the reaction of thiols with quinones has been shown to generate thiyl (RS•) and semiquinone radicals, which can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Metallacycle Intermediates : In metal-catalyzed C-H functionalization, the reaction often proceeds through a cyclometalated intermediate, where the metal catalyst coordinates to the nitrogen of the quinoline and inserts into a C-H bond, forming a stable ring structure that directs further reaction. rsc.org

Transition States : The energetic barriers and geometries of transition states determine the reaction rate and selectivity. Density functional theory (DFT) calculations are a powerful tool for modeling these transient structures. For example, computational studies on the enzymatic oxidation of quinoline have been used to predict the transition state structure, confirming a concerted reaction mechanism involving hydride transfer. nih.gov Similarly, calculations on the addition of thiols to enones have elucidated how substituents affect the activation energies and stabilize the transition state. acs.org

Spectroscopic and Spectrometric Approaches to Mechanistic Detail

A variety of analytical techniques are indispensable for elucidating reaction mechanisms and confirming the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone of structural elucidation. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information. uncw.edu Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning protons and carbons, establishing connectivity within the molecule, and confirming regiochemistry in functionalization reactions. researchgate.netijpsdronline.commdpi.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of compounds and can provide structural information through analysis of fragmentation patterns. ijpsdronline.commdpi.com This is vital for identifying products and potential intermediates in a reaction mixture.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy is used to identify functional groups. For quinoline thiols, it can help distinguish between the thiol (-SH) and thione (C=S) tautomers. mdpi.comacs.org UV-Vis spectroscopy provides information about the electronic structure of the molecule and is particularly useful for studying conjugated systems like the quinoline ring. acs.org DFT computations can be used to calculate theoretical absorption spectra, which, when compared to experimental data, can confirm the major tautomer in solution, as has been shown for quinoline-2-thiol, where the thione form predominates. semanticscholar.orgresearchgate.net

Table 3: Spectroscopic Data for Characterization of Quinoline Derivatives

| Technique | Information Provided | Application Example |

|---|---|---|

| 2D NMR (COSY, HMBC) | H-H and C-H connectivity | Assigning proton and carbon signals to specific positions on the quinoline ring to confirm regioselectivity. ijpsdronline.commdpi.com |

| Mass Spectrometry | Molecular weight, fragmentation | Confirming the mass of the final product and identifying key fragments that support the proposed structure. mdpi.com |

| IR Spectroscopy | Functional groups | Identifying C=S, C=O, and N-H stretches to distinguish between thione/thiol and one/ol tautomers. mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Confirming the predominant tautomer (thiol vs. thione) in solution by comparing experimental and calculated spectra. semanticscholar.org |

Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Quinoline 4 Thiol Analogues

Influence of the Trifluoromethyl Group on Molecular Recognition and Interaction Profiles

The trifluoromethyl (CF₃) group is a highly valued substituent in modern drug design due to its unique electronic and steric properties. mdpi.comresearchgate.net Its incorporation at the C-2 position of the quinoline (B57606) scaffold in 2-(Trifluoromethyl)quinoline-4-thiol profoundly influences the molecule's physicochemical characteristics and its interactions with biological targets.

The CF₃ group is strongly electron-withdrawing, which can significantly alter the electronic distribution within the quinoline ring system. nih.gov This electronic modulation can affect the pKa of the quinoline nitrogen, influencing its ability to form hydrogen bonds with protein residues in a target's active site. mdpi.com For instance, in kinase inhibitors, the nitrogen atoms in heterocyclic scaffolds like quinoline often act as hydrogen bond acceptors, mimicking the adenine (B156593) ring of ATP to bind to the hinge region of the kinase domain. namiki-s.co.jp The electronic influence of the CF₃ group can fine-tune the strength of this critical interaction.

Furthermore, the CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com This increased lipophilicity can also lead to stronger hydrophobic interactions with nonpolar pockets within a receptor binding site. The CF₃ group is also frequently used as a bioisostere for other groups like methyl, isopropyl, or even a nitro group. mdpi.comnih.govresearchgate.net This substitution can lead to improved potency and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, which often translates to a longer biological half-life. mdpi.com

Studies on various heterocyclic compounds have demonstrated that the introduction of a CF₃ group can lead to enhanced biological potency. researchgate.netresearchgate.netelsevierpure.com For example, in the development of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a CF₃ group resulted in compounds with greater potency and improved metabolic stability. nih.gov Similarly, the presence of a trifluoromethyl group in certain quinoline derivatives has been associated with significant antifungal and antiproliferative activities. researchgate.netresearchgate.net This stabilizing effect was also noted during the synthesis of α‐trifluoromethylated quinolines, which were found to be more stable and less sensitive to atmospheric oxygen compared to their non-trifluoromethylated counterparts. nih.gov

Role of the Thiol Group and its Derivatives in Modulating Biological Activities

The thiol (-SH) group at the C-4 position of the quinoline ring is a key functional handle that can be chemically modified to modulate biological activity. Thiol and its derivatives, such as thioethers, are known to participate in various biological processes and interactions.

Studies on 4-thioquinoline derivatives have highlighted their potential as bioregulators. lp.edu.ualpnu.ua These compounds have demonstrated pronounced antiradical and antioxidant effects, suggesting they can function as preventive antioxidants and cytoprotectors. researchgate.net The thiol group itself can act as a reducing agent and a scavenger of reactive oxygen species (ROS).

The nucleophilic nature of the thiol group makes it a convenient point for chemical modification. For example, it can be readily converted into a variety of thioether derivatives by reacting it with different electrophiles. This strategy has been used to create libraries of (quinolin-4-ylthio)carboxylic acids and their analogues. lpnu.ua SAR studies on these derivatives have shown that the nature of the substituent attached to the sulfur atom is critical for activity. For instance, among a series of 4-thioquinoline derivatives, those with propanoic acid residues at the 4-position, such as 2-(7-chloroquinolin-4-ylthio)propanoic acid, exhibited the most promising antioxidant activity. researchgate.netlp.edu.ua Other modifications, such as introducing succinic acid, cysteamine, or cysteine residues, also yielded compounds with significant protective effects against oxidative stress. researchgate.netlp.edu.ua

The ability of the thiol group to chelate metal ions can also be a factor in its biological activity, although this is more commonly associated with 8-hydroxyquinolines. researchgate.net However, the strategic placement of a thiol group could contribute to interactions with metalloenzymes or modulate the concentration of biologically important metal ions.

Positional Effects of Substituents on the Quinoline Scaffold

The biological activity of quinoline analogues is highly sensitive to the type and position of substituents on the aromatic rings. SAR studies have revealed that modifications at nearly every position can influence potency, selectivity, and pharmacokinetic properties. slideshare.net

Position 3: Introduction of a methyl group at the C-3 position has been shown to decrease antimalarial activity in some 4-aminoquinoline (B48711) series. youtube.com However, in other contexts, such as the development of PRMT5 inhibitors, adding a methyl group at the C-3 position of a quinoline scaffold significantly enhanced inhibitory potency against specific cancer cells. acs.org

Position 5: An amino group at the C-5 position can result in compounds with antibacterial activity. slideshare.net

Position 6: A fluorine atom at the C-6 position is strongly associated with enhanced antibacterial activity in the quinolone class of antibiotics. slideshare.netyoutube.com In PI3K/mTOR inhibitors, a substituent at C-6 that can interact with the active site has also proven beneficial. mdpi.com

Position 7: This position is critical for modulating the spectrum of activity. In quinolone antibacterials, substitutions with rings like piperazine (B1678402) or N-methyl piperazine lead to active compounds, particularly against Gram-negative organisms. slideshare.netyoutube.com For 4-thioquinoline derivatives, a chlorine atom at the C-7 position was found in the most active antioxidant compounds. researchgate.netlp.edu.ua Similarly, a fluorine atom at C-7 improved the selectivity of GLUT1 inhibitors. mdpi.com

Position 8: Substitutions at the C-8 position can have varied and sometimes detrimental effects. In certain 4-aminoquinoline antimalarials, any substitution at C-8 abolishes activity. youtube.com Conversely, in other series, such as oxazino-quinoline derivatives, the presence of a substituent at C-8 was detrimental to activity. nih.gov However, a methoxy (B1213986) group at C-8 has been reported to reduce the photosensitivity associated with some quinolone drugs. youtube.com Furthermore, studies on 8-substituted quinolines have shown that a hydroxyl group at C-8 can lead to potent anticancer effects. researchgate.net

The following table summarizes the general effects of substituents at various positions on the quinoline scaffold based on reported SAR studies.

| Position | Substituent | General Effect on Biological Activity | Reference |

| C-3 | Methyl | Can decrease antimalarial activity but enhance potency in other contexts (e.g., PRMT5 inhibitors). | youtube.comacs.org |

| C-5 | Amino | Often associated with antibacterial activity. | slideshare.net |

| C-6 | Fluorine | Significantly enhances antibacterial activity. | slideshare.netyoutube.com |

| C-7 | Chlorine | Enhances antioxidant activity in 4-thioquinolines. | researchgate.netlp.edu.ua |

| Fluorine | Improves selectivity in GLUT1 inhibitors. | mdpi.com | |

| Piperazine/Pyrrolidine rings | Improves antibacterial spectrum of activity. | slideshare.netyoutube.com | |

| C-8 | Any substituent | Can abolish antimalarial activity in 4-aminoquinolines or be detrimental in other series. | youtube.comnih.gov |

| Hydroxyl | Can lead to potent anticancer effects. | researchgate.net | |

| Methoxy | May reduce photosensitivity in quinolone drugs. | youtube.com |

Ligand Design Principles Derived from SAR Data

The collective SAR data from studies on this compound analogues and related quinoline derivatives provide a set of guiding principles for the rational design of new, more effective therapeutic agents. researchgate.netbenthamscience.com

Core Scaffold Retention: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, or a bioisosteric equivalent within the quinoline scaffold, is often essential for antibacterial activity. slideshare.net The quinoline nitrogen itself is a key pharmacophoric feature, frequently acting as a hydrogen bond acceptor in interactions with protein targets like kinases. mdpi.com

Leveraging the C-2 Trifluoromethyl Group: The CF₃ group at the C-2 position is a beneficial feature for enhancing metabolic stability and lipophilicity. mdpi.comnih.gov Design strategies should retain this group to optimize pharmacokinetic properties and potentially improve binding affinity through hydrophobic interactions.

Strategic Modification of the C-4 Thiol Group: The thiol group at C-4 is an ideal point for introducing diversity. Converting the thiol to various thioethers can modulate the compound's physicochemical properties and biological activity. Linking it to acidic moieties (e.g., carboxylic acids) or other functional groups can be explored to target specific enzymes or receptors. researchgate.netlp.edu.ua

Judicious Substitution on the Benzenoid Ring: The SAR data strongly indicates that the substitution pattern on the benzene (B151609) portion of the quinoline ring is a critical determinant of activity and selectivity.

Halogenation: Introducing a halogen, such as chlorine or fluorine, at the C-7 position is a promising strategy for enhancing various biological activities, including antioxidant and antibacterial effects. researchgate.netslideshare.netmdpi.com

By integrating these principles, medicinal chemists can rationally design novel ligands based on the this compound scaffold, optimizing their interaction with biological targets and improving their potential as therapeutic agents. mdpi.commanchester.ac.ukuaeu.ac.ae

Advanced Research Applications of 2 Trifluoromethyl Quinoline 4 Thiol

Role as Key Building Blocks in the Synthesis of Complex Molecules

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of a thiol group at the 4-position of 2-(trifluoromethyl)quinoline (B1226531) provides a reactive handle for a variety of chemical transformations. This makes the compound a valuable precursor for the synthesis of more complex molecules with tailored properties.

The thiol group can readily undergo S-alkylation, S-arylation, and oxidation reactions, allowing for the introduction of diverse functional groups. For instance, the reaction of quinolinethiones with alkylating agents can lead to the formation of quinolinyl sulfides, which are important intermediates in organic synthesis. While specific examples starting from 2-(trifluoromethyl)quinoline-4-thiol are not extensively documented, the general reactivity of quinoline thiols suggests its utility in building complex molecular frameworks. The synthesis of various quinoline derivatives through different strategies highlights the adaptability of the quinoline core in constructing bioactive and functional molecules. researchgate.netnih.gov The thiol group's nucleophilicity can be exploited in Michael addition reactions and for the formation of disulfide bonds, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| S-Alkylation | Alkyl halide, Base | 4-(Alkylthio)-2-(trifluoromethyl)quinoline |

| S-Arylation | Aryl halide, Catalyst (e.g., Cu, Pd) | 4-(Arylthio)-2-(trifluoromethyl)quinoline |

| Oxidation | Oxidizing agent (e.g., H₂O₂, KMnO₄) | 2-(Trifluoromethyl)quinoline-4-sulfonic acid |

| Michael Addition | α,β-Unsaturated carbonyl compound | Adduct via conjugate addition |

| Disulfide Formation | Mild oxidizing agent or air oxidation | Bis(2-(trifluoromethyl)quinolin-4-yl) disulfide |

Utilization in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis often relies on ligands that can fine-tune the electronic and steric properties of a metal center, thereby controlling the catalyst's activity and selectivity. Quinoline derivatives are known to act as effective ligands in a variety of catalytic transformations. researchgate.netcolab.wsnih.gov The this compound molecule possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. This bidentate chelation capability can lead to the formation of stable metal complexes.

The electron-withdrawing nature of the trifluoromethyl group can influence the electron density on the quinoline ring and, consequently, the coordination properties of the nitrogen atom. This can impact the catalytic activity of the resulting metal complex. While the direct application of this compound as a ligand in organometallic catalysis is an emerging area of research, the established use of quinoline-based ligands in catalysis suggests its potential. scilit.com For example, quinoline-based Schiff base metal complexes have been shown to have versatile applications in catalysis. nih.gov The synthesis of quinoline-based Pt-Sb complexes further demonstrates the utility of the quinoline scaffold in designing ligands for transition metal catalysis. acs.org

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium (Pd) | N, S-chelation | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Platinum (Pt) | N, S-chelation | Hydrosilylation, hydrogenation |

| Rhodium (Rh) | N, S-chelation | Hydroformylation |

| Copper (Cu) | N, S-chelation | Click chemistry, oxidation reactions |

Applications as Molecular Probes in Biochemical Systems

Fluorescent molecular probes are indispensable tools for visualizing and understanding biological processes in real-time. The quinoline core is a well-known fluorophore, and its derivatives have been extensively developed as fluorescent sensors for various analytes, including metal ions and biomolecules. crimsonpublishers.com The thiol group in this compound offers a specific reaction site for the detection of reactive species and for targeted labeling of biomolecules.

Research on closely related compounds, such as quinoline-2-thione-based fluorescent probes bearing a 4-trifluoromethyl group, has demonstrated their potential for the sensitive detection of chemical warfare agents. nih.gov This suggests that this compound could be adapted for the detection of biologically relevant electrophiles or for sensing changes in the cellular redox environment. researchgate.net The fluorescence properties of the quinoline scaffold can be modulated by reactions at the thiol group, leading to a "turn-on" or "turn-off" fluorescent response. This principle is widely used in the design of chemosensors. researchgate.net The development of quinoline-based fluorescent probes for bio-imaging applications is a rapidly growing field, and the unique properties of this compound make it a promising candidate for the design of novel molecular probes. crimsonpublishers.com

Investigation of Specific Biological Pathway Modulations (e.g., enzyme inhibition, protein interactions)

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The trifluoromethyl group is a common substituent in many pharmaceuticals, as it can enhance metabolic stability and binding affinity. The combination of the quinoline scaffold and a trifluoromethyl group in this compound suggests its potential as a modulator of biological pathways.

Studies on analogous compounds provide insights into the potential biological activities of this compound. For example, 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have been identified as potent antitumor agents that act by inhibiting microtubule polymerization. nih.govresearchgate.net These compounds were found to bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov While the thiol-containing counterpart has not been as extensively studied, the structural similarity suggests that it could also interact with protein targets. Quinoline-based compounds have been shown to inhibit a variety of enzymes, including those that act on DNA. nih.gov The thiol group could potentially interact with cysteine residues in proteins, leading to covalent modification and modulation of protein function. nih.govnih.gov Further research is needed to explore the specific enzyme inhibition profiles and protein interactions of this compound to elucidate its potential for modulating specific biological pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. While specific DFT studies on 2-(Trifluoromethyl)quinoline-4-thiol are not extensively documented, the analysis of analogous quinoline (B57606) and trifluoromethyl-substituted heterocyclic systems provides a robust framework for understanding its characteristics.

Methods such as the B3LYP or HSEH1PBE hybrid functionals combined with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute key electronic descriptors. ekb.egjournaleras.com For this compound, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.com In related quinoline derivatives, the introduction of electron-withdrawing groups like trifluoromethyl is expected to lower both HOMO and LUMO energy levels, potentially influencing the molecule's reactivity profile.

The Molecular Electrostatic Potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecular surface. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around hydrogen atoms, marking them as potential sites for nucleophilic interaction. researchgate.netwolframcloud.com These computational analyses help in predicting how the molecule will interact with other reagents and biological macromolecules.

Global reactivity descriptors derived from FMO energies, such as hardness, softness, electronegativity, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. nih.govajchem-a.com These parameters provide a theoretical basis for understanding the molecule's stability and reaction tendencies.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction of small molecules with biological targets like proteins and nucleic acids. These methods are widely applied to quinoline derivatives to explore their potential as therapeutic agents.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. The binding affinity is typically expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. uobaghdad.edu.iq Studies on various trifluoromethyl-quinoline derivatives have shown potent interactions with a range of biological targets, including bacterial enzymes, protein kinases, and topoisomerases involved in cancer. researchgate.netnih.govnih.gov For instance, docking studies of quinoline derivatives against proteins from Bacillus subtilis have reported binding energies ranging from -3.51 to -6.34 kcal/mol. nih.gov Similarly, thiopyrano-quinoline derivatives have shown binding affinities between -5.3 and -6.1 kcal/mol against the CB1a protein. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, typically on a nanosecond scale. nih.gov MD simulations provide insights into the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex in a simulated aqueous environment.

For this compound, these simulations could identify potential biological targets and elucidate its mechanism of action at a molecular level. The trifluoromethyl group often enhances binding through hydrophobic interactions, while the quinoline nitrogen and thiol group can act as hydrogen bond acceptors or donors, anchoring the molecule in the active site of a protein.

| Quinoline Derivative Class | Biological Target (PDB ID) | Reported Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| General Quinoline Derivatives | B. subtilis proteins (2VAM, 1FSE) | -3.51 to -6.34 | Antibacterial nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a protein (2IGR) | -5.3 to -6.1 | Anticancer nih.govsemanticscholar.org |

| Fluoroquinolones | E. coli Gyrase B | -8.56 | Antibacterial uobaghdad.edu.iqresearchgate.net |

| Quinoline-thiosemicarbazones | Topoisomerase IIα | Not specified | Anticancer researchgate.net |

| Quinoline Derivatives | Dehydrogenase Inhibitor | Not specified | Antimalarial |

Hirshfeld Surface Analysis and Crystal Packing Investigations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning crystal space into regions based on the electron distribution of the molecules, this technique provides a detailed picture of how molecules pack in the solid state. This analysis is crucial for understanding polymorphism, solubility, and other material properties.

While the crystal structure of this compound itself has not been reported, a detailed Hirshfeld analysis of a closely related compound, (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, provides significant insight. nih.gov In this structure, the most significant contributions to crystal packing come from hydrogen-hydrogen (H···H) and hydrogen-fluorine (H···F) contacts, which is expected given the prevalence of these atoms in the molecule. The presence of the trifluoromethyl groups leads to a high percentage of H···F/F···H interactions, which are critical in directing the supramolecular architecture. Other notable interactions include C···H, C···F, and O···H contacts.